4-Bromo-5-fluorothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluorothiophene-2-carboxylic acid is a halogenated thiophene derivative with the molecular formula C5H2BrFO2S and a molecular weight of 225.04 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the thiophene ring, which imparts unique chemical properties and reactivity. It is widely used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylation. One common method includes the bromination of 5-fluorothiophene-2-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the thiophene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted thiophene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-5-fluorothiophene-2-carboxylic acid has a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the design and synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorothiophene-3-carboxylic acid
- 4-Chloro-5-fluorothiophene-2-carboxylic acid
- 4-Bromo-5-chlorothiophene-2-carboxylic acid
Comparison
4-Bromo-5-fluorothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring, which imparts distinct reactivity and properties compared to its analogs. For example, the presence of both bromine and fluorine can enhance the compound’s electrophilicity and nucleophilicity, making it more versatile in various chemical reactions .
Properties
Molecular Formula |
C5H2BrFO2S |
---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-5-fluorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2BrFO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) |
InChI Key |
DOAXOWFHWIEZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.